molecular formula C20H20FNO3 B2615888 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(3-fluoro-4-methoxybenzoyl)pyrrolidine CAS No. 2097883-36-6

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(3-fluoro-4-methoxybenzoyl)pyrrolidine

Cat. No.: B2615888
CAS No.: 2097883-36-6
M. Wt: 341.382
InChI Key: SBDSCQYLFFVMAO-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(3-fluoro-4-methoxybenzoyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine core substituted with two distinct aromatic moieties: a 2,3-dihydrobenzofuran group and a 3-fluoro-4-methoxybenzoyl group. This compound is structurally analogous to intermediates and pharmacological research tools, such as those described in and , which highlight the significance of dihydrobenzofuran derivatives in medicinal chemistry.

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3/c1-24-19-5-3-15(11-17(19)21)20(23)22-8-6-16(12-22)13-2-4-18-14(10-13)7-9-25-18/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDSCQYLFFVMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(3-fluoro-4-methoxybenzoyl)pyrrolidine typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and pyrrolidine derivatives, which undergo a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(3-fluoro-4-methoxybenzoyl)pyrrolidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Balanophonin ()

  • Structure: Balanophonin contains a dihydrobenzofuran core with hydroxy and methoxy substituents, linked to an acrylaldehyde group.
  • Key Differences: The target compound replaces Balanophonin’s acrylaldehyde with a pyrrolidine-3-fluoro-4-methoxybenzoyl system. Fluorine in the target compound enhances electronegativity and lipophilicity compared to Balanophonin’s hydroxy group.
  • Applications: Balanophonin is used as a reference standard and pharmacological research tool, whereas the target compound’s applications are likely oriented toward synthetic intermediates or receptor-targeted studies due to its fluorinated aromatic system .

5-[4-(Benzyloxy)-3-methoxyphenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one ()

  • Structure: This compound shares a pyrrolidine/pyrrolone core and dihydrobenzofuran substituent but includes a diethylaminoethyl group and benzyloxy-methoxyphenyl moiety.
  • The 3-fluoro-4-methoxybenzoyl group in the target compound may confer distinct electronic interactions compared to the benzyloxy-methoxyphenyl group in ’s compound.
  • Applications : The compound is listed as an intermediate or fine chemical, suggesting the target compound may share similar roles in synthetic pathways .

Pharmacological and Regulatory Context ()

Compounds like 5-APDB and 6-APDB, controlled under drug legislation, feature dihydrobenzofuran cores with amine substituents. Instead, its fluorine and methoxy groups position it closer to non-stimulant therapeutic candidates, such as kinase inhibitors or GPCR modulators.

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Key Applications Source/Evidence
Target Compound Pyrrolidine 3-Fluoro-4-methoxybenzoyl, Dihydrobenzofuran Synthetic intermediate, receptor studies N/A (hypothesized)
Balanophonin Dihydrobenzofuran Hydroxy, methoxy, acrylaldehyde Pharmacological research, reference standard Herbal source
Compound Pyrrolidone Benzyloxy-methoxyphenyl, diethylaminoethyl Fine chemical, intermediate Synthetic
5-APDB/6-APDB () Dihydrobenzofuran Propane-2-amine Regulated psychoactive substances Synthetic

Research Findings and Implications

  • Computational tools like Multiwfn () could model these interactions by analyzing electrostatic potentials or orbital compositions .
  • Metabolic Stability: The methoxy group may improve metabolic stability compared to hydroxylated analogues (e.g., Balanophonin), aligning with trends in drug design for prolonged half-lives.
  • Synthetic Utility : The compound’s structure suggests utility as a precursor for fluorinated pharmaceuticals, similar to intermediates described in .

Biological Activity

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(3-fluoro-4-methoxybenzoyl)pyrrolidine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₇FN₂O₂
  • Molecular Weight : 250.30 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
  • Neuroprotective Effects : Analogues of benzofuran derivatives have shown neuroprotective capabilities in specific models.
  • Antioxidant Activity : The presence of the benzofuran moiety may confer antioxidant properties.

Anticancer Activity

Recent investigations into the anticancer potential of similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study involving pyrrolidine derivatives showed promising activity against HeLa and MCF-7 cancer cells, with IC₅₀ values indicating effective growth inhibition (Table 1) .

CompoundCell LineIC₅₀ (µM)
Compound AHeLa0.37
Compound BMCF-70.73
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(3-fluoro-4-methoxybenzoyl)pyrrolidineTBD

Neuroprotective Effects

Analogues of benzofuran derivatives have been reported to protect against oxidative stress-induced neuronal damage. For example, compounds with similar structural features have been shown to scavenge free radicals effectively and reduce lipid peroxidation in neuronal cells .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it could promote apoptotic pathways in malignant cells.
  • Antioxidant Mechanisms : The presence of methoxy and fluoro groups may enhance electron donation capabilities, contributing to its antioxidant effects.

Case Studies

A notable case study examined the effects of a structurally similar compound on human cancer cell lines. The study found that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways .

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